molecular formula C34H48NO3P B2633446 (-)-Dibornyl benzylaminobenzylphosphonate CAS No. 474879-29-3

(-)-Dibornyl benzylaminobenzylphosphonate

Cat. No. B2633446
CAS RN: 474879-29-3
M. Wt: 549.736
InChI Key: BATYDYQRHLJKAS-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Phosphatase Inhibition

  • A study conducted by Beers et al. (1996) explored benzylphosphonic acids, including alpha-benzylaminobenzylphosphonic acid, as potent inhibitors of human prostatic acid phosphatase. The alpha-benzylaminobenzylphosphonic acid exhibited a significant improvement in potency over its carbon analogue, potentially due to favorable interactions with the phosphate binding region and the presence of hydrophobic moieties in the benzylamino and phenylphosphonic acid parts (Beers et al., 1996).

Synthesis of Phosphonate Analogs

  • Saady et al. (1995) utilized benzyl phosphites in the Michaelis‐Arbuzov reaction to prepare a set of phosphonate analogs of mono-, di-, and triphosphate. These compounds, including variants of dibornyl benzylaminobenzylphosphonate, are useful in synthesizing analogs of biologically significant compounds like nucleotides (Saady, Lebeau, & Mioskowski, 1995).

Synthesis of Structural Units in Antithrombotic Tripeptides

  • Research by Green et al. (1996) showed the formation of O,O-Dialkyl 1-benzylaminobenzylphosphonates, precursors of important structural units in anti-thrombotic tripeptides. This synthesis method could be applicable in developing compounds like (-)-Dibornyl benzylaminobenzylphosphonate for pharmaceutical uses (Green et al., 1996).

Antimicrobial and Antioxidant Agents

  • Basha et al. (2016) synthesized a series of diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates that showed significant antimicrobial and antioxidant activities. This suggests potential applications of similar compounds, such as this compound, in antimicrobial and antioxidant contexts (Basha et al., 2016).

Antiviral Applications

  • Hu et al. (2008) synthesized amide derivatives containing the alpha-aminophosphonate moiety from benzaldehydes and demonstrated their antiviral activities. This research indicates the potential of similar compounds, like this compound, in antiviral drug development (Hu et al., 2008).

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical, along with first aid measures, handling and storage guidelines, etc .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and so on. It’s often based on the current state of research around the compound .

properties

IUPAC Name

N-benzyl-1-[bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]phosphoryl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48NO3P/c1-31(2)26-17-19-33(31,5)28(21-26)37-39(36,38-29-22-27-18-20-34(29,6)32(27,3)4)30(25-15-11-8-12-16-25)35-23-24-13-9-7-10-14-24/h7-16,26-30,35H,17-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATYDYQRHLJKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OP(=O)(C(C3=CC=CC=C3)NCC4=CC=CC=C4)OC5CC6CCC5(C6(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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